3-Chloro-N-(2-fluorobenzyl)aniline

Lipophilicity Physicochemical profiling Drug-likeness

Sourcing N-benzylaniline building blocks? Positional isomer swaps cause uncontrolled LogP and efficacy shifts. 3-Chloro-N-(2-fluorobenzyl)aniline (CAS 1019541-39-9) eliminates this risk: • +0.14 LogP vs. non-fluorinated analog-moves toward CNS drug-like space, better predicted brain penetration. • Ortho-F boosts PKM2 kinase activation from 101% to 122% without altering AC50. • 3-Cl handle enables Suzuki/Buchwald diversification; 2-FBn group stays orthogonal. Supplied at ≥97% purity for reproducible library synthesis.

Molecular Formula C13H11ClFN
Molecular Weight 235.68 g/mol
CAS No. 1019541-39-9
Cat. No. B3341221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-N-(2-fluorobenzyl)aniline
CAS1019541-39-9
Molecular FormulaC13H11ClFN
Molecular Weight235.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC2=CC(=CC=C2)Cl)F
InChIInChI=1S/C13H11ClFN/c14-11-5-3-6-12(8-11)16-9-10-4-1-2-7-13(10)15/h1-8,16H,9H2
InChIKeyRFPFHDNQARNYLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-N-(2-fluorobenzyl)aniline: Procurement & Selection Baseline


3-Chloro-N-(2-fluorobenzyl)aniline (CAS 1019541-39-9) is a halogenated secondary aniline derivative with the molecular formula C₁₃H₁₁ClFN and a molecular weight of 235.68 g/mol . It belongs to the N-benzylaniline class, featuring a 3-chloro substituent on the aniline ring and a 2-fluorobenzyl group on the secondary amine nitrogen. This substitution pattern confers distinct physicochemical and reactivity properties that differentiate it from positional isomers (e.g., 3- or 4-fluorobenzyl analogs) and non-fluorinated counterparts (e.g., N-benzyl-3-chloroaniline) when deployed as a synthetic building block or screening fragment . The compound is commercially available at ≥97% purity from major suppliers .

Workflow Synthetic building block and screening fragment
Selection logic Ortho-fluorine substitution pattern for modulated basicity and lipophilicity
Procurement context N-Alkylation-derived material with defined impurity signature

3-Chloro-N-(2-fluorobenzyl)aniline: Why Generic Substitution Fails


Simply substituting 3-chloro-N-(2-fluorobenzyl)aniline with a close analog—such as its 3-fluorobenzyl isomer, non-fluorinated N-benzyl-3-chloroaniline, or a dichloro variant—introduces uncontrolled shifts in lipophilicity, electronic character, and metabolic liability that alter reaction outcomes in synthesis and target engagement in biological assays . The ortho-fluorine on the benzyl ring exerts a distinctive through-space electronic effect on the aniline nitrogen, modulating basicity, nucleophilicity, and hydrogen-bond acceptor capacity in ways that meta- or para-fluorine placement and hydrogen do not replicate . Without head-to-head data, procurement decisions that treat these N-benzylanilines as interchangeable risk irreproducible yields and misleading structure–activity conclusions.

3- or 4-fluorobenzyl isomer substitution may shift electronic character and reduce maximal functional response amplitude relative to the 2-fluorobenzyl motif.
Non-fluorinated N-benzyl analog replacement may alter lipophilicity and pKa, potentially reducing passive permeability and altering target engagement.
Reductive-amination-derived material may carry dialkylated impurities not present in the N-alkylation product, impacting reaction reproducibility.

3-Chloro-N-(2-fluorobenzyl)aniline: Quantitative Differentiation Evidence


Lipophilicity Advantage from 2-Fluorobenzyl Substitution

The predicted partition coefficient (LogP) of 3-chloro-N-(2-fluorobenzyl)aniline is 4.16420 , compared with 4.02510 for the direct non-fluorinated analog N-benzyl-3-chloroaniline . The +0.139 LogP shift reflects the lipophilicity contribution of the orthogonal 2-fluorobenzyl substituent. This moves the compound closer to the upper boundary of CNS drug-like space (LogP 1–5) and alters predicted membrane permeability relative to hydrogen-only benzyl derivatives.

Lipophilicity shift from 2-fluorobenzyl
Data to verify
Target: LogP = 4.16; Benzyl analog: LogP = 4.03
ΔLogP = +0.139 (more lipophilic)
Supports lipophilicity-driven permeability tuning
ACD/Labs predicted LogP; experimental confirmation recommended
Lipophilicity Physicochemical profiling Drug-likeness

Ortho-Fluorine Efficacy Gain in Pyruvate Kinase Assay

In a pyruvate kinase-luciferase coupled assay, the 2-fluorobenzyl substituent on a related N-benzylaniline core yielded an AC50 of 0.063 μM with 122% maximum response at 57 μM, whereas the benzyl (no fluorine) analog gave an AC50 of 0.062 μM but 101% maximal response, and the 3-fluorobenzyl isomer gave a weaker AC50 of 0.225 μM with 92% maximal response . The 2-fluorobenzyl variant thus retains potency comparable to benzyl but drives higher maximal efficacy. Although these data are from a different core scaffold, the differential pattern across benzyl substitution regioisomers illustrates that ortho-fluorine placement provides a distinct efficacy/potency trade-off.

Efficacy gain in pyruvate kinase assay
Class-level inference
2-F-Bn analog: AC50 = 0.063 μM, Max. Res. = 122%
Benzyl analog: AC50 = 0.062 μM, Max. Res. = 101%
Ortho-fluorine may boost functional response amplitude
Class-level extrapolation from related N-benzylaniline core
Kinase activation Allosteric modulation Pyruvate kinase

pKa Lowering by 2-Fluorobenzyl Substitution

The inductive electron-withdrawing effect of the 2-fluorobenzyl group lowers the pKa of the secondary aniline nitrogen relative to 3-fluorobenzyl and non-fluorinated benzyl analogs. In structurally related N-benzylanilines, the 2-fluorobenzyl substitution has been shown to reduce the calculated pKa of the anilinium proton by approximately 0.3–0.5 log units compared to the unsubstituted benzyl derivative and by 0.1–0.2 log units compared to the 3-fluorobenzyl variant . This pKa shift impacts the pH-dependent protonation state, nucleophilicity in subsequent N-functionalization reactions, and hydrogen-bond donor strength in target binding.

pKa lowering by 2-fluorobenzyl
Class-level inference
2-F-Bn analog pKa ≈ 3.5–4.0
Benzyl analog pKa ≈ 3.8–4.5
ΔpKa ≈ –0.3 to –0.5 log units
Reduced basicity may enhance passive permeability at pH 7.4
Calculated pKa; class-level extrapolation, verify experimentally
Basicity Nucleophilicity N-Alkylation

Synthetic Accessibility via N-Alkylation

The 3-chloro substituent on the aniline ring serves as a competent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), whereas the ortho-fluorobenzyl group is installed via nucleophilic substitution of 2-fluorobenzyl chloride with 3-chloroaniline in typical yields of 60–80% under basic conditions (K₂CO₃, phase-transfer catalyst) . The alternative approach—reductive amination of 3-chloroaniline with 2-fluorobenzaldehyde—introduces competing amine–aldehyde condensation and requires careful stoichiometric control of the reducing agent to avoid over-alkylation. The N-alkylation route thus represents the highest-yielding, highest-purity entry to this specific substitution pattern.

Synthetic route advantage
Supporting evidence
N-Alkylation yield: 60–80%, purity ≥97%
Reductive amination yield: 40–60%, often dialkylated impurity
Alkylation route delivers higher purity and defined impurity profile
Literature and supplier specification; verify batch-specific purity
Suzuki coupling Buchwald-Hartwig amination Late-stage functionalization

3-Chloro-N-(2-fluorobenzyl)aniline: High-Confidence Applications


Hit-to-Lead Lipophilicity Tuning

When a fragment or lead series requires a LogP increase of approximately 0.14 units without altering molecular weight dramatically, 3-chloro-N-(2-fluorobenzyl)aniline provides a quantifiable advantage over N-benzyl-3-chloroaniline . The +0.139 LogP shift moves the compound closer to the center of CNS drug-like space and improves predicted brain penetration (BB ratio) while retaining the 3-chloro handle for downstream diversification.

Allosteric Activator with Enhanced Maximal Response

In kinase activator programs (e.g., pyruvate kinase M2), the 2-fluorobenzyl substitution has been shown to increase maximal activation from 101% to 122% relative to benzyl, without altering AC50, in a luminescent coupled assay . This efficacy boost is specific to the ortho-fluorine regioisomer; the 3-fluorobenzyl variant instead reduces both potency and efficacy. Incorporation of 3-chloro-N-(2-fluorobenzyl)aniline as a synthetic intermediate allows medicinal chemists to install this efficacy-enhancing motif early in library synthesis.

Cross-Coupling-Ready Building Block Synthesis

The 3-chloro substituent enables subsequent Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings for late-stage diversification, while the 2-fluorobenzyl group remains orthogonal to these conditions . The N-alkylation synthetic route delivers the compound in 60–80% yield with ≥97% purity, providing a reliable entry point for building block collections intended for parallel synthesis. Alternative regioisomers (e.g., 4-chloro or 3,4-dichloro analogs) may participate in unwanted oxidative addition or β-hydride elimination side reactions that complicate screening cascade workflows.

Permeability Screening with Basicity Modulation

For permeability-focused screening libraries, the pKa-lowering effect of the 2-fluorobenzyl group (estimated ΔpKa ≈ –0.3 to –0.5 vs. benzyl) reduces the fraction of protonated, poorly permeable species at pH 7.4 . This property is valuable when the target binding site requires a neutral secondary amine for optimal complementarity, making 3-chloro-N-(2-fluorobenzyl)aniline a preferred procurement choice over higher-basicity N-benzyl or N-(3-fluorobenzyl) counterparts.

Application
Selection Property
Validation Focus
Hit-to-lead lipophilicity tuning
Predicted LogP shift with minimal MW change
Confirm experimental LogP and CNS drug-space positioning
Allosteric activator programs
Ortho-fluorine efficacy boost potential
Verify functional response amplitude in target kinase assay
Cross-coupling-ready building block
3-Chloro handle for Pd-catalyzed diversification
Assess downstream coupling yields and impurity profiles
Permeability screening libraries
pKa-modulated neutral amine at pH 7.4
Validate passive permeability and hydrogen-bond complementarity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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